Ammonium succinate

概要

説明

Ammonium succinate is a chemical compound formed by the combination of succinic acid and ammonium ions. Succinic acid, also known as butanedioic acid, is a dicarboxylic acid that plays a significant role in the Krebs cycle, an essential metabolic pathway in living organisms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Ammonium succinate can be synthesized by reacting succinic acid with ammonium hydroxide. The reaction typically involves dissolving succinic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the controlled addition of ammonium hydroxide to an aqueous solution of succinic acid, followed by heating and crystallization to obtain the final product.

化学反応の分析

Types of Reactions: Ammonium succinate undergoes various chemical reactions, including:

Dehydration: Heating this compound can lead to the formation of succinimide through the loss of water molecules.

Oxidation: this compound can be oxidized to form fumaric acid or maleic acid under specific conditions.

Substitution: The ammonium ion in this compound can be replaced by other cations in exchange reactions.

Common Reagents and Conditions:

Dehydration: Typically involves heating this compound at elevated temperatures.

Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Involves the use of other cationic salts in aqueous solutions.

Major Products:

Succinimide: Formed through dehydration.

Fumaric Acid and Maleic Acid: Formed through oxidation.

科学的研究の応用

Sports Science and Performance Enhancement

Recent studies have demonstrated that ammonium succinate can significantly enhance aerobic performance in athletes. A notable study conducted with elite athletes showed that a single dose of 30 mg per kilogram of body mass improved several performance metrics:

- Aerobic Capacity : Athletes exhibited a 17.5% increase in absolute power at the anaerobic threshold.

- Oxygen Consumption : There was a significant increase in both absolute and relative oxygen consumption rates by 12.2% and 7%, respectively.

- Heart Rate : Post-administration, heart rates indicative of cardiovascular performance increased significantly, suggesting improved cardiovascular efficiency during exercise .

These findings indicate that this compound may help delay the onset of anaerobic glycolysis during strenuous activities, thereby enhancing overall athletic performance.

Medical Applications

This compound has been studied for its potential benefits in treating menopausal symptoms. Clinical trials involving women experiencing climacteric symptoms revealed statistically significant improvements in various symptoms after administration of an this compound-based dietary supplement:

- Symptom Relief : Improvements were noted in 13 out of 21 menopausal symptoms based on the Greene Climacteric Scale.

- Psychological Benefits : The supplement also contributed to reduced anxiety levels and improved stress resistance among participants .

These results suggest that this compound may serve as a natural alternative to hormone therapy for managing menopausal symptoms.

Agricultural Uses

In agriculture, this compound is utilized as a nitrogen source in fertilizers. Its application can enhance soil fertility and promote plant growth by providing essential nutrients necessary for various metabolic processes within plants. The compound's role as a nitrogen source is crucial for sustainable agricultural practices, contributing to improved crop yields without the adverse effects associated with synthetic fertilizers.

Food Industry

This compound is employed in the food industry primarily as a flavor enhancer and preservative. Its ability to enhance taste while extending shelf life makes it a valuable additive in various food products. Additionally, its safety profile allows for its use in food applications under regulatory guidelines.

Biochemical Research

This compound plays a critical role in metabolic pathways, particularly within the tricarboxylic acid cycle (TCA cycle). It serves as an intermediate compound that is converted into fumarate by the enzyme succinate dehydrogenase, which is pivotal for cellular respiration and energy production. Research continues to explore its interactions with enzymes involved in these pathways to better understand its biochemical significance .

Summary Table of Applications

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Sports Science | Enhances aerobic performance in athletes | Increases power output and oxygen consumption |

| Medical | Alleviates menopausal symptoms | Significant symptom relief and psychological benefits |

| Agriculture | Serves as a nitrogen source in fertilizers | Improves soil fertility and crop yields |

| Food Industry | Used as a flavor enhancer and preservative | Enhances taste and extends shelf life |

| Biochemical Research | Involved in metabolic pathways (TCA cycle) | Critical for energy production and cellular metabolism |

作用機序

The mechanism of action of ammonium succinate involves its role in metabolic pathways. In biological systems, succinate, the anionic form of succinic acid, participates in the Krebs cycle, where it is converted to fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of cells. Additionally, succinate can act as a signaling molecule, influencing gene expression and cellular functions.

類似化合物との比較

Sodium Succinate: Similar to ammonium succinate but contains sodium ions instead of ammonium ions.

Potassium Succinate: Contains potassium ions and has similar chemical properties.

Calcium Succinate: Contains calcium ions and is used in different applications.

Uniqueness: this compound is unique due to its specific ammonium ion content, which can influence its solubility, reactivity, and applications compared to other succinate salts. Its role in biological systems and potential therapeutic applications also distinguish it from other similar compounds.

生物活性

Ammonium succinate, a salt formed from succinic acid and ammonium ions, has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and sports science. This article explores the compound's biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

This compound is characterized by its formula and exists in various polymorphic forms. It can be synthesized through several methods, including fermentation processes where calcium succinate is converted into this compound using ammonium compounds as neutralizing agents .

Metabolic Role

1. Tricarboxylic Acid Cycle (TCA Cycle)

this compound plays a crucial role in the TCA cycle, where it acts as a precursor to fumarate via the enzyme succinate dehydrogenase. This conversion is vital for cellular respiration and energy production. The TCA cycle is fundamental in aerobic metabolism, linking carbohydrate, fat, and protein metabolism.

2. GABA Shunt

Additionally, this compound is involved in the gamma-aminobutyric acid (GABA) shunt, which recycles GABA into the TCA cycle. This pathway is significant for neurotransmitter metabolism and energy production in neural tissues.

Case Studies and Research Findings

1. Athletic Performance Enhancement

A study conducted on elite athletes demonstrated that a single dose of this compound (30 mg/kg) significantly enhanced aerobic performance during exercise tests. Key findings included:

- Increased Oxygen Consumption : Absolute oxygen consumption rose by 12.2%, while relative oxygen consumption increased by 7% post-administration.

- Cardiovascular Response : Heart rates showed significant increases, indicating improved cardiovascular performance.

- Anaerobic Glycolysis Deferral : The administration of this compound delayed the activation of anaerobic glycolysis, suggesting enhanced metabolic efficiency .

2. Pharmacological Interactions

Research has shown that this compound can potentiate the pharmacological effects of acetylsalicylic acid (aspirin), reducing its toxic effects while enhancing its efficacy. This interaction highlights the potential for this compound to modify drug pharmacodynamics positively .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its involvement in key metabolic pathways and its ability to influence enzyme activity within these pathways. The modulation of energy production and neurotransmitter metabolism underscores its significance in both physiological and pharmacological contexts.

特性

CAS番号 |

2226-88-2 |

|---|---|

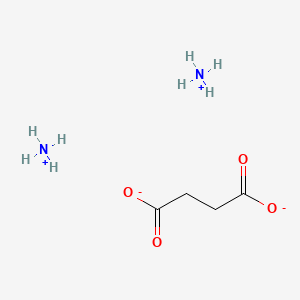

分子式 |

C4H9NO4 |

分子量 |

135.12 g/mol |

IUPAC名 |

azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

InChIキー |

ZBALFGIGLVIXBV-UHFFFAOYSA-N |

SMILES |

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

正規SMILES |

C(CC(=O)[O-])C(=O)O.[NH4+] |

Key on ui other cas no. |

2226-88-2 15574-09-1 |

ピクトグラム |

Irritant |

同義語 |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium succinate?

A1: this compound has a molecular formula of C4H14N2O4 and a molecular weight of 154.17 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies have characterized this compound using techniques like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and X-ray powder diffraction (WXRD). [] These techniques provide insights into the compound's structure, bonding, and crystalline properties.

Q3: What is the role of this compound in the production of polybutylene succinate (PBS)?

A3: this compound serves as a monomer in the synthesis of PBS, a biodegradable plastic. It reacts with 1,4-butanediol via a two-stage melt polycondensation process to yield high molecular weight PBS. [, ]

Q4: Can this compound be used to produce fully biobased PBS?

A4: Yes, research indicates the successful synthesis of fully biobased PBS using biomass-derived this compound and 1,4-butanediol as monomers. [] This method utilizes an efficient composite catalyst system and a three-step polymerization process.

Q5: Are there other industrial applications for this compound?

A5: this compound is used as a tin slag reducer in the electronic processing industry. This helps in reusing the tin slag, improving welding and product quality. [] It is also a component in windshield washing fluids, enhancing ice removal and preventing ice formation. []

Q6: How does this compound affect the production of clavine alkaloids in Claviceps purpurea?

A6: this compound is an optimal nitrogen source for Claviceps purpurea cultures producing clavine alkaloids. Studies demonstrate enhanced yields when using higher concentrations of this compound in the growth medium. [, ]

Q7: What is the effect of this compound on fluorescein production in microorganisms?

A7: Research shows that this compound, when used as a nitrogen source, influences fluorescein pigment production in certain microorganisms. Optimal production was observed at a specific concentration of this compound alongside essential ions like phosphate, magnesium, sulfate, and iron. []

Q8: Does this compound impact tyrothricin production in Bacillus brevis?

A8: Yes, Bacillus brevis can utilize this compound as the sole nitrogen source for growth and tyrothricin production in submerged cultures. Adding B-vitamins, particularly biotin, to the medium enhances antibiotic yield. []

Q9: Can this compound be used as a substitute for ammonium sulfate in protein crystallography?

A9: Yes, this compound has proven to be a viable alternative to ammonium sulfate for protein crystallization. []

Q10: How does this compound affect adenine nucleotide metabolism in aged rats?

A10: Studies show that aged rat livers exhibit lower total adenine nucleotide content compared to younger rats. [, ] While fasting or potassium succinate injection did not improve this, administration of this compound to aged rats normalized the adenine nucleotide pool in their livers. []

Q11: Are there any known effects of this compound on nitrogen fixation in bacteria?

A12: Research on Azotobacter chroococcum revealed that increasing ammonium ion concentrations, including those from this compound, led to a proportional repression of nitrogenase activity. [, ] This suggests that the presence of readily available nitrogen sources like this compound can inhibit biological nitrogen fixation in certain bacteria.

Q12: Does this compound influence microbial activity in soil environments?

A13: In a study on landfill cover soil, the addition of mitomycin C, a compound known to induce a viral shunt, led to increased levels of ammonium and succinate, potentially released from lysed cells. [] This observation suggests a potential link between viral activity, microbial lysis, and the release of specific compounds like this compound in the soil.

Q13: What is known about the safety profile of this compound?

A14: While this compound is generally recognized as safe for specific applications, more research is needed to fully elucidate its toxicological profile and potential long-term effects. []

Q14: What are the environmental implications of using this compound?

A15: The environmental impact of this compound requires further investigation. Its use in industrial processes and potential release into the environment necessitates assessments of its biodegradability and potential for ecotoxicological effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。